1,4,7,10,13,16-Hexathiacyclooctadecane is a cyclic compound featuring six sulfur atoms in its structure. Its molecular formula is with a molecular weight of approximately 360.71 g/mol . This compound belongs to the class of crown ethers, specifically a hexathiacrown, which are known for their ability to complex various cations due to the electron-donating properties of the sulfur atoms. The compound's unique cyclic structure allows it to encapsulate metal ions effectively, making it valuable in coordination chemistry.
The formation of these complexes is characterized by hydrogen bonding and polydentate interactions . Additionally, the compound can undergo oxidation reactions and substitution reactions involving its sulfur atoms.
Several synthesis methods for 1,4,7,10,13,16-Hexathiacyclooctadecane have been reported:
1,4,7,10,13,16-Hexathiacyclooctadecane has several notable applications:
Interaction studies have focused on the complexation behavior of 1,4,7,10,13,16-Hexathiacyclooctadecane with different metal ions. These studies reveal that the compound can effectively stabilize cationic species through its sulfur donor atoms. The stability and selectivity of these complexes depend on factors such as ionic radius and charge density of the metal ions involved .
1,4,7,10,13,16-Hexathiacyclooctadecane shares structural similarities with other crown ethers and thiacrown compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
18-Crown-6 | Contains oxygen instead of sulfur; widely used in ion transport. | |
1,4-Dithiacyclohexane | A smaller cyclic compound with two sulfur atoms; used in organic synthesis. | |
1,4-Bis(thiomethyl)cyclohexane | Contains two thiomethyl groups; useful in organic reactions. |
Uniqueness: The unique feature of 1,4,7,10,13,16-Hexathiacyclooctadecane lies in its ability to form stable complexes with larger cations due to its six sulfur atoms arranged in a cyclic manner. This makes it particularly effective for applications requiring selective ion binding compared to other crown ethers that may contain oxygen or fewer sulfur atoms.
1,4,7,10,13,16-Hexathiacyclooctadecane, also known as hexathia-18-crown-6, is a macrocyclic compound containing six sulfur atoms in an 18-membered ring structure [8] [9]. This thiacrown ether represents an important class of macrocyclic compounds with significant applications in coordination chemistry and metal complexation [10]. The classical synthetic approaches for preparing this compound primarily involve cyclization reactions of dithiols and various ring-closing methodologies [16].
One of the most established synthetic routes for 1,4,7,10,13,16-hexathiacyclooctadecane involves the reaction of 3,6-dithiaoctandithiol-1,8 with 1,8-dichloro-3,6-dioctane [16]. This approach follows the general principle of macrocyclization through nucleophilic substitution reactions, where the thiol groups act as nucleophiles to displace the chloride leaving groups [16] [24]. The reaction typically proceeds under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which is a common challenge in macrocycle synthesis [24] [37].
A significant improvement to this classical approach was documented in a Soviet patent, which described the synthesis of 1,4,7,10,13,16-hexathiacyclooctadecane from 3,6-dithiaoctandithiol-1,8 and 1,8-dichloro-3,6-dioctane in dimethylformamide with cesium carbonate as a base [16]. This modified procedure operates at moderate temperatures (40-60°C) and provides substantially improved yields of 50-65%, representing a twofold increase compared to previous methods [16] [24]. The reaction time was also significantly reduced from 48 to 15 hours, making this approach more efficient and practical for laboratory-scale synthesis [16].
The cyclization reaction can be represented by the following table showing the key reaction parameters:
Reactants | Solvent | Base | Temperature | Time | Yield |
---|---|---|---|---|---|
3,6-dithiaoctandithiol-1,8 + 1,8-dichloro-3,6-dioctane | Dimethylformamide | Cesium carbonate | 40-60°C | 15 hours | 50-65% |
Another classical approach involves the direct cyclization of dithiols with appropriate dihalides under basic conditions [37]. This method typically employs sodium or potassium hydroxide as the base to deprotonate the thiol groups, generating thiolate anions that are more nucleophilic and thus more reactive toward the electrophilic carbon atoms bearing the halide leaving groups [24] [37]. The cyclization reaction is generally conducted under high dilution conditions to minimize intermolecular reactions that would lead to oligomeric or polymeric products rather than the desired macrocyclic compound [37].
Ring-closing reactions represent another important synthetic strategy for preparing 1,4,7,10,13,16-hexathiacyclooctadecane [13]. These approaches often involve the formation of carbon-sulfur bonds through various methodologies, including nucleophilic substitution reactions and condensation processes [13] [24]. The key challenge in these ring-closing reactions is achieving the correct conformation of the precursor to facilitate the intramolecular reaction while minimizing competing intermolecular processes [13].
Template-directed synthesis represents a sophisticated approach for preparing macrocyclic compounds like 1,4,7,10,13,16-hexathiacyclooctadecane [12]. This methodology employs metal ions or other suitable templates to pre-organize the linear precursors into conformations that facilitate the subsequent cyclization reaction [12] [35]. The template effect can significantly enhance both the reaction rate and yield by reducing the entropic penalty associated with bringing the reactive ends of the precursor into proximity [12].
In the context of 1,4,7,10,13,16-hexathiacyclooctadecane synthesis, various metal ions can serve as effective templates [35]. These metal ions coordinate with the sulfur atoms of the linear precursors, arranging them in a conformation conducive to cyclization [12] [35]. After the cyclization reaction is complete, the metal template can be removed through appropriate demetallation procedures, yielding the free macrocyclic ligand [35].
The template-directed synthesis of thiacrown ethers can be classified into two main categories: thermodynamic templates and kinetic templates [12]. Thermodynamic templates operate by shifting the equilibrium of a reversible reaction through preferential stabilization of one component, while kinetic templates function in irreversible reactions by stabilizing a key transition state [12]. Both approaches have been successfully applied to the synthesis of sulfur-containing macrocycles like 1,4,7,10,13,16-hexathiacyclooctadecane [12] [35].
A comprehensive review by Hunter and colleagues described a hybrid approach that combines covalent bonds and non-covalent interactions to attach reactants to templates [12]. This methodology involves the initial attachment of a phenol monomer to a benzoic acid side chain on the template using ester chemistry, followed by binding a phosphine oxide oligomer to the primed template via hydrogen-bonding interactions [12]. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "ZIP" step produces the templated product, which can be cleaved by hydrolysis of the ester linkage to provide both the template and the complementary copy [12].
Catalytic assistance plays a crucial role in the efficient synthesis of 1,4,7,10,13,16-hexathiacyclooctadecane [16]. Various catalysts have been employed to facilitate the formation of carbon-sulfur bonds during the cyclization process [16] [24]. For instance, cesium carbonate has been identified as a particularly effective base catalyst for the reaction between 3,6-dithiaoctandithiol-1,8 and 1,8-dichloro-3,6-dioctane in dimethylformamide [16]. The use of this catalyst not only improves the yield but also reduces the reaction time significantly [16].
The following table summarizes key template-directed synthesis approaches for thiacrown ethers:
Template Type | Template Agent | Precursor Arrangement | Cyclization Method | Advantages |
---|---|---|---|---|
Thermodynamic | Metal ions (e.g., Cu+, K+) | Coordination to sulfur atoms | Nucleophilic substitution | Equilibrium shift toward product |
Kinetic | Transition metal complexes | Pre-organization of reactive groups | Catalyzed ring closure | Stabilization of transition state |
Hybrid | Covalent/non-covalent templates | Combined attachment strategies | CuAAC "ZIP" reaction | Versatile functionalization |
Recent advances in template-directed synthesis have explored the use of calixarenes as templates for macrocycle synthesis [12]. In an example by Böhmer and colleagues, four aryl isocyanates bearing terminal alkenes were covalently attached to a calixarene via urea linkages [12]. Ring-closing metathesis connected the alkenes to give a cyclic product before the template was cleaved by refluxing in acetic acid, with the macrocycle product isolated in 66% yield [12].
The development of functionalized derivatives of 1,4,7,10,13,16-hexathiacyclooctadecane represents an important area of research that expands the utility and applications of this macrocyclic compound [13] [26]. Functionalization strategies typically involve the introduction of various substituents or functional groups onto the carbon backbone of the macrocycle, which can significantly alter its physical, chemical, and coordination properties [13] [26].
One notable example of a functionalized derivative is 2,11-divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene, which contains pendant alkene groups [13] [26]. This compound was synthesized through the base-catalyzed rearrangement of 1,4,7-trithiacycloundec-9-yne, as reported by Berko and colleagues [13] [26]. The resulting 18-membered macrocycle features six carbon-sulfur bonds in gauche configurations, which significantly influences its conformational properties and coordination behavior [13] [26]. This unsaturated derivative was fully characterized using nuclear magnetic resonance spectroscopy and X-ray crystallography, confirming its structure and conformation [26].
The introduction of unsaturation into the 1,4,7,10,13,16-hexathiacyclooctadecane framework creates significant differences between saturated and unsaturated analogues [13] [26]. Saturated thiacrown ethers like the parent 1,4,7,10,13,16-hexathiacyclooctadecane exhibit greater conformational flexibility, allowing them to adapt their structure to accommodate various metal ions [10] [33]. In contrast, unsaturated derivatives like 2,11-divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene possess a more rigid structure due to the presence of carbon-carbon double bonds, which can restrict conformational changes and potentially enhance selectivity in metal coordination [13] [26].
The vinyl groups in 2,11-divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene provide reactive sites for further functionalization through various addition reactions, polymerization, or cross-coupling processes [13] [26]. This reactivity opens up possibilities for incorporating the macrocycle into larger molecular architectures or attaching it to surfaces and solid supports [26]. The presence of these functional groups also allows for the fine-tuning of the electronic properties of the macrocycle, which can influence its coordination behavior with different metal ions [13] [26].
Another approach to developing functionalized derivatives involves the incorporation of aromatic rings into the macrocyclic framework [31]. These benzo-fused derivatives combine the coordination properties of thiacrown ethers with the structural rigidity and extended π-electron system of aromatic compounds [31]. Such hybrid structures can exhibit unique photophysical properties and enhanced binding selectivity toward certain metal ions [31].
The following table compares key properties of saturated and unsaturated analogues of 1,4,7,10,13,16-hexathiacyclooctadecane:
Property | Saturated Analogue (1,4,7,10,13,16-hexathiacyclooctadecane) | Unsaturated Analogue (2,11-divinyl-1,4,7,10,13,16-hexathiacyclooctadeca-2,11-diene) |
---|---|---|
Melting Point | 92-94°C | Higher due to π-stacking interactions |
Conformational Flexibility | Greater flexibility | Restricted by C=C bonds |
Metal Coordination | Adaptable to various metal ions | More selective binding |
Reactivity | Limited reactive sites | Vinyl groups for further functionalization |
Synthesis Complexity | Relatively straightforward | More complex, often requiring multiple steps |
The development of unsaturated derivatives also extends to compounds with varying degrees of unsaturation [5] [13]. For instance, researchers have synthesized analogues containing multiple carbon-carbon double bonds within the macrocyclic framework [5] [13]. These highly unsaturated derivatives exhibit distinct conformational preferences and coordination properties compared to their saturated counterparts [5] [13].
Recent research has focused on the synthesis of novel cyclic thioethers with specific molecular dynamics properties [5]. For example, compounds such as 2,3-(4′-methylbenzo)-1,4,7,10-tetrathiacyclododeca-2-ene and 2,3,14,15-bis(4′,4″(5″)-methylbenzo)-1,4,7,10,13,16,19,22,25-octathiacyclotetracosa-2,14-diene represent important advances in the development of functionalized thiacrown ethers with tailored properties [5]. These compounds serve as analogues of previously reported benzodithiine derivatives and exhibit unique molecular dynamics near their glass transition temperatures [5].
Irritant